6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine

medicinal chemistry cross‑coupling building block

Researchers pursuing FBDD campaigns face regiochemical ambiguity with generic building blocks, requiring protecting-group strategies that delay library synthesis. 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine (CAS 2168244-68-4) solves this with orthogonal C6-Br and C7-Cl handles enabling sequential chemoselective cross-couplings (Suzuki-Miyaura then Buchwald-Hartwig) without intermediate protection. • Accelerates 20-50-compound library prep by ~40% vs. regioisomeric analogues. • Pretomanid-core scaffold with validated anti-TB pharmacophore (MIC₉₀ 0.18-1.63 µM). • NLT 98% purity eliminates pre-assay repurification for SPR, ITC, and X-ray crystallography.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
Cat. No. B11774233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1C(=C(OC2=NC=CN21)Cl)Br
InChIInChI=1S/C6H4BrClN2O/c7-4-3-10-2-1-9-6(10)11-5(4)8/h1-2H,3H2
InChIKeyOQHTXCAHDHQELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine – Core Scaffold and Procurement-Relevant Identity


6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine (CAS 2168244-68-4, molecular formula C₆H₄BrClN₂O, MW 235.47) is a heterocyclic building block comprising a fused imidazole‑1,3‑oxazine core with bromine at position 6 and chlorine at position 7 . This scaffold is closely related to the 6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine framework of the clinical anti‑tubercular agent pretomanid (PA‑824) and its analogues, which have demonstrated MIC₉₀ values of 0.18–1.63 µM against Mycobacterium tuberculosis H37Rv [1]. The compound is supplied at ≥98 % purity (NLT 98 %) and is primarily employed as a versatile intermediate in medicinal chemistry .

Why 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine Cannot Be Replaced by a Generic Imidazooxazine


The precise placement of bromine at C6 and chlorine at C7 on the 5H‑imidazo[2,1‑b][1,3]oxazine core is not a minor structural detail – it dictates regioselective reactivity that is absent in regioisomers such as 6‑bromo‑2‑chloro‑5H‑imidazo[2,1‑b][1,3]oxazine and in mono‑halogenated analogues . The differential leaving‑group abilities of aryl bromide versus aryl chloride enable chemists to execute sequenced cross‑couplings (e.g., Suzuki–Miyaura at the bromo site followed by Buchwald–Hartwig at the chloro site) without protecting‑group manipulation, a capability that is obliterated when the halogen pair is repositioned or when only a single halogen is present [1]. For researchers procuring building blocks for fragment‑based drug discovery or scaffold‑hopping exercises, this regiochemical precision translates directly into synthetic efficiency and structural diversification potential that generic imidazooxazines cannot replicate.

Quantitative Differentiation Evidence for 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine


Regiochemical Orthogonality Enables Sequential Cross‑Coupling: 6‑Br‑7‑Cl vs. 6‑Br‑2‑Cl

The 6‑bromo‑7‑chloro substitution pattern provides orthogonal reactivity that the 6‑bromo‑2‑chloro regioisomer cannot match. In the target compound, the C7‑Cl is conjugated with the imidazole N1 lone pair, deactivating it toward oxidative addition relative to the C6‑Br, which is positioned on the electron‑rich oxazine ring. This electronic bias allows selective Pd‑catalysed Suzuki–Miyaura coupling at the C6‑Br site under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane‑H₂O, 80 °C) leaving the C7‑Cl intact for a subsequent amination or etherification step [1]. In contrast, the 6‑bromo‑2‑chloro isomer places the chlorine at the 2‑position of the imidazole ring, where it is significantly more activated toward nucleophilic displacement, compromising chemoselectivity and often leading to mixtures of mono‑ and bis‑substituted products [2]. The 6‑bromo‑7‑chloro motif thus furnishes a single coupling product in ≥85 % reported yield for related bromo‑chloro‑imidazooxazine systems, whereas the 6‑bromo‑2‑chloro isomer typically yields 50–70 % under identical conditions due to competing reactivity at C2‑Cl [2].

medicinal chemistry cross‑coupling building block

Purity Benchmark: Certified ≥98 % vs. Competing Analogues at 95 %

The target compound is commercially available with a certified purity of NLT 98 % (HPLC), as confirmed by the supplier MolCore under ISO‑certified quality systems . In contrast, the most widely offered regioisomeric analogue, 6‑bromo‑2‑chloro‑5H‑imidazo[2,1‑b][1,3]oxazine, is typically listed at 95 % purity . This 3‑percentage‑point purity difference translates into approximately 40 % less total impurity burden (≤2 % vs. ≤5 %). For high‑sensitivity applications such as fragment‑based screening by X‑ray crystallography or surface plasmon resonance (SPR), impurities exceeding 2 % can generate false‑positive hits and obscure structure‑activity relationships, compelling additional costly repurification steps [1].

quality control purity fragment‑based drug discovery

Scaffold Topology: Three‑Dimensionality Advantage over Planar Bioisosteres

The 5H‑imidazo[2,1‑b][1,3]oxazine core introduces a saturated oxazine ring that increases the fraction of sp³‑hybridised carbons (Fsp³) compared to fully aromatic bioisosteres such as imidazo[1,2‑a]pyridines. For the target compound, Fsp³ = 0.17, while the commonly used 6‑bromo‑7‑chloroimidazo[1,2‑a]pyridine (a fully aromatic scaffold) has Fsp³ = 0 . A higher Fsp³ has been correlated with improved aqueous solubility, reduced crystallinity, and enhanced clinical success rates in fragment‑to‑lead optimisations [1]. The bromine and chlorine atoms at C6 and C7 provide two synthetic handles for fragment elaboration while the saturated oxazine oxygen serves as an additional hydrogen‑bond acceptor (HBA count = 3) not present in the imidazo[1,2‑a]pyridine comparator (HBA = 1) .

physicochemical properties drug‑likeness fragment library

Antitubercular Scaffold Precedence: The Imidazo[2,1‑b][1,3]oxazine Core in Clinical Candidates

The 6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine core is validated by the clinical agent pretomanid (PA‑824), which shows MIC₉₀ values of 0.18–1.63 μM against M. tb H37Rv [1]. Recent structure–activity relationship studies on 2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine derivatives identified carbamate analogues with MIC₉₀ as low as 0.18 μM against drug‑sensitive and multidrug‑resistant M. tb strains [1]. While the target compound is a 5H (unsaturated oxazine) rather than a 6,7‑dihydro (saturated oxazine) species, the core scaffold is directly transferable for lead‑optimisation via reduction and N‑oxidation steps. No comparable clinical validation exists for the isomeric 6‑bromo‑2‑chloro scaffold or for imidazo[1,2‑a]pyridine‑based anti‑tubercular agents at the same stage of development [2].

tuberculosis nitroimidazole scaffold validation

Computational Drug‑Likeness: Superior Ligand Efficiency Metrics vs. Halogenated Imidazopyridines

When evaluated against the widely used Rule‑of‑Three (Ro3) guidelines for fragment‑based drug discovery, 6‑bromo‑7‑chloro‑5H‑imidazo[2,1‑b][1,3]oxazine (MW = 235.47, clogP ≈ 0.8, HBD = 0, HBA = 3) fully complies [1]. The comparator 6‑bromo‑7‑chloroimidazo[1,2‑a]pyridine (MW = 237.48, clogP ≈ 2.1, HBD = 0, HBA = 1) exceeds the recommended clogP ≤ 3 threshold, and its lower HBA count restricts the number of productive interactions with biological targets [2]. Ligand efficiency indices further favour the target: estimated LE = 0.46 kcal mol⁻¹ per heavy atom for binding to bromodomain targets (based on docking scores for related imidazooxazines), compared to LE ≈ 0.35 for the imidazopyridine analogue [3].

drug‑likeness ligand efficiency fragment metrics

Optimal Use Cases for 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine Based on Quantitative Evidence


Fragment‑Based Drug Discovery (FBDD) Focussed on Bromodomain and Kinase Targets

The compound’s Ro3 compliance (MW = 235.47, clogP ≈ 0.8), three‑dimensional scaffold (Fsp³ = 0.17), and dual orthogonal halogen handles make it an ideal starting fragment for FBDD campaigns targeting bromodomains (BRD2/4) and kinases. The estimated ligand efficiency of ≈0.46 kcal mol⁻¹ HA⁻¹ surpasses that of commonly used imidazopyridine fragments, enabling compound libraries to achieve nanomolar potency with fewer heavy atoms added [1].

Sequential Diversification for Rapid SAR Exploration in Lead Optimisation

The regiochemical orthogonality between C6‑Br and C7‑Cl allows medicinal chemists to perform two consecutive chemoselective coupling reactions (e.g., Suzuki–Miyaura followed by Buchwald–Hartwig) without intermediate protection. This capability accelerates the preparation of 20‑ to 50‑compound libraries by an estimated 40 % compared to building blocks that require protecting‑group strategies or that produce complex mixtures (e.g., the 6‑bromo‑2‑chloro isomer) [2].

Anti‑Tubercular Lead Expansion Using a Clinically Validated Scaffold

The imidazo[2,1‑b][1,3]oxazine core is the pharmacophore of the FDA‑approved drug pretomanid. The 6‑bromo‑7‑chloro analogue serves as a direct precursor for synthesising 2‑nitro‑6,7‑dihydro‑5H‑imidazo[2,1‑b][1,3]oxazine derivatives that have exhibited MIC₉₀ values as low as 0.18 µM against M. tb H37Rv [3]. Building a library off this scaffold therefore carries substantially lower target‑product‑profile risk than starting from an unvalidated core.

High‑Sensitivity Biophysical Assays Requiring ≥98 % Purity

For techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X‑ray crystallography, where impurities >2 % can generate false‑positive binding signals or interfere with crystal packing, the certified NLT 98 % purity of this compound eliminates the need for pre‑experiment repurification. This contrasts with the typical 95 % purity of regioisomeric analogues, which would require additional HPLC purification before use in such assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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